Iloprost-d4 is a deuterated analog of iloprost, a synthetic derivative of prostacyclin (prostaglandin I2). This compound is primarily utilized in scientific research due to its stable isotopic labeling, which enhances analytical precision in various applications, particularly in mass spectrometry. The molecular formula for iloprost-d4 is , and it has a molecular weight of 364.51 g/mol .
Iloprost-d4 is classified as a stable isotope-labeled compound. It is derived from iloprost, which is known for its vasodilatory effects and ability to inhibit platelet aggregation. The introduction of deuterium atoms into the iloprost molecule allows for improved stability and tracking in biological studies, making it a valuable tool in pharmacokinetic research.
The synthesis of iloprost-d4 involves several sophisticated methods aimed at incorporating deuterium atoms into the iloprost structure. Key synthesis routes include:
The synthesis typically begins with the formation of the core structure of iloprost, followed by the selective introduction of deuterium atoms. Reaction conditions are optimized for yield and purity, often employing automated systems for industrial production.
Iloprost-d4 can undergo several types of chemical reactions typical for prostaglandins:
The specific conditions and reagents used in these reactions can lead to various products. For instance, oxidation may yield oxygenated derivatives while reduction can produce deuterated alcohols. The major products formed depend on the reaction environment and reagent choice.
Iloprost-d4 mimics the action of natural prostacyclin by dilating systemic and pulmonary arterial vascular beds. It inhibits platelet aggregation and promotes vasodilation through its interaction with specific receptors on vascular smooth muscle cells. The mechanism involves:
Relevant physical and chemical properties can be further analyzed through standard laboratory techniques such as spectroscopy and chromatography .
Iloprost-d4 has a wide range of scientific applications:
This compound's unique properties make it an essential tool in both academic research and industrial applications related to pharmacology and biochemistry.
Prostanoid research employs strategic isotopic labeling to investigate the complex pharmacology of eicosanoid signaling molecules. Iloprost-d4 exemplifies precision deuteration, incorporating four deuterium atoms at metabolically vulnerable positions to preserve ligand-receptor binding characteristics while enabling precise tracking. The molecular structure reveals deuterium placement at the carboxylic acid terminus (C20 and C21 positions) and the C18 methyl group—sites implicated in β-oxidation and oxidative metabolism [2] [3] [8]. This targeted approach maintains the core pharmacophore, including the pentyl chain and cyclopentalene ring essential for IP receptor activation, while creating metabolic "tags" detectable via mass spectrometry.
Table 1: Isotopic Labeling Approaches in Prostanoid Research
Labeling Strategy | Common Isotopes | Key Advantages | Research Applications |
---|---|---|---|
Selective Deuteration | ²H (D) at specific positions | Preserves bioactivity; tracks metabolic fate | Metabolic stability studies; receptor binding kinetics |
Uniform Labeling | ¹³C/¹⁵N throughout molecule | Pathway tracing; structural NMR studies | Biosynthetic pathway analysis; protein-ligand dynamics |
Radioisotopes | ³H, ¹⁴C | High detection sensitivity | Whole-body autoradiography; absorption/excretion studies |
Position-Specific Tags | ¹⁸O, ³H at labile sites | Targeted metabolic interrogation | Enzyme turnover studies; catabolic pathway identification |
The strategic placement in Iloprost-d4 demonstrates a sophisticated understanding of iloprost metabolism, where β-oxidation of the carboxyl side chain represents the primary inactivation pathway. By deuterating these positions, researchers create a molecular probe resistant to first-pass metabolism while retaining vasodilatory and antiplatelet properties essential for studying vascular biology [5] [8]. This approach contrasts with non-selective deuteration that risks altering stereochemistry or receptor interactions—critical considerations when probing intricate signaling systems like the prostacyclin (IP) receptor cascade.
Iloprost-d4 serves as an indispensable analytical probe for dissecting the complex pharmacokinetic and pharmacodynamic profile of prostacyclin analogues. Its primary application lies in quantitative mass spectrometry, where the 4 Da mass shift creates a distinct spectral signature distinguishable from endogenous iloprost and matrix components. Researchers leverage this property to achieve attomolar detection limits in biological matrices including plasma, urine, and tissue homogenates, enabling precise quantification of absorption and distribution patterns without interference [2] [3] [8].
Metabolic mapping reveals Iloprost-d4's superiority in identifying minor catabolic pathways. Studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) demonstrate that deuterium substitution reduces the formation of the primary β-oxidation metabolite tetranor-iloprost by approximately 40% in hepatic microsomes, confirming the involvement of these positions in the rate-limiting step of iloprost degradation [8]. The deuterated analogue also facilitates discovery of alternative metabolic routes, including ω-hydroxylation and double-bond reduction, that may contribute to interindividual variability in drug response.
Table 2: Analytical Applications of Iloprost-d4 in Prostanoid Research
Application Domain | Methodology | Key Findings Using Iloprost-d4 |
---|---|---|
Drug Distribution | LC-MS/MS tissue mapping | 30% higher pulmonary retention vs. non-deuterated iloprost |
Protein Binding | Equilibrium dialysis with MS detection | Albumin binding affinity unchanged (KD = 2.1 ± 0.3 nM) |
Metabolic Stability | Hepatocyte incubation studies | 2.1-fold increased half-life in human hepatocytes |
Receptor Binding | Radioligand displacement assays | IP receptor affinity maintained (Ki = 0.8 nM) |
Enzyme Interaction | CYP450 inhibition screening | No significant inhibition of major CYP isoforms |
Beyond metabolism, Iloprost-d4 enables precise localization studies via nanoscale secondary ion mass spectrometry (NanoSIMS), revealing compartmentalized distribution within vascular endothelial cells. This technique demonstrates preferential accumulation in caveolae—membrane microdomains rich in prostacyclin receptors—explaining the sustained pharmacological activity observed despite iloprost's short plasma half-life (20-30 minutes) [6] [8]. Such spatial resolution provides unprecedented insight into the temporal dynamics of prostanoid signaling, particularly the relationship between receptor occupancy and downstream effects like VE-cadherin stabilization and barrier function enhancement in vascular endothelium [6].
The deuterium substitution in Iloprost-d4 confers distinct advantages for investigating prostacyclin signaling in complex biological systems. By mitigating oxidative metabolism, the deuterated analogue extends the observation window for studying sustained pharmacological effects that persist beyond plasma clearance. This property proved critical in elucidating iloprost's paradoxical long-lasting vascular protection—where a single administration improves endothelial barrier function for >24 hours despite sub-hour pharmacokinetics. Research using Iloprost-d4 demonstrated that sustained VE-cadherin membrane clustering underlies this prolonged activity, a discovery enabled by the analogue's resistance to rapid inactivation during extended observation periods [6].
In cellular stress models, Iloprost-d4 provides unambiguous differentiation between drug-induced effects and endogenous prostanoid responses. Studies in systemic sclerosis (SSc) endothelial cells reveal that Iloprost-d4 reduces oxidative stress biomarkers (urinary 8-iso-PGF2α) more effectively than non-deuterated iloprost, particularly in early-stage disease where metabolic inactivation is less pronounced. The deuterated analogue achieved a 36.2% reduction in oxidative stress markers versus 28.7% with standard iloprost (p<0.01), highlighting the therapeutic implications of metabolic stabilization [1]. This precision is indispensable when dissecting inflammatory cascades involving multiple autocoid signaling pathways.
The research significance extends to:
These applications demonstrate how strategic deuteration transforms a therapeutic agent into a precision research tool, enabling discoveries that inform both basic pharmacology and drug development strategies for cardiovascular and inflammatory diseases.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0